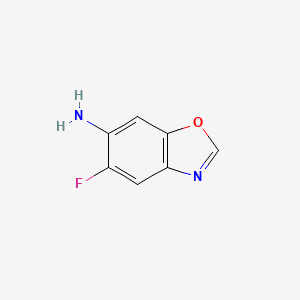

5-Fluoro-1,3-benzoxazol-6-amine

Descripción

Significance of Heterocyclic Frameworks in Advanced Chemical Synthesis

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comopenmedicinalchemistryjournal.com Nitrogen, oxygen, and sulfur are the most common heteroatoms incorporated into these cyclic frameworks. jmchemsci.com The presence of these heteroatoms imparts unique physicochemical properties and reactivity to the molecules, making them indispensable building blocks in a multitude of scientific disciplines, particularly in medicinal chemistry and advanced chemical synthesis. openaccessjournals.comijnrd.org

The significance of heterocyclic frameworks lies in their structural diversity and their presence in a vast array of biologically active molecules. openmedicinalchemistryjournal.com Many natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic cores, which are often responsible for their potent pharmacological or pesticidal activities. ijraset.comijpsr.com In fact, it is estimated that over 85-90% of all biologically active chemical compounds and newly approved drugs contain a heterocyclic motif, underscoring their critical role in modern drug discovery and development. openmedicinalchemistryjournal.comijnrd.orgijraset.com

The versatility of heterocyclic compounds allows chemists to fine-tune molecular properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This modulation is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby enhancing their therapeutic efficacy. nih.gov The continuous development of novel synthetic methodologies provides access to a wide variety of functionalized heterocycles, further expanding the chemical space available for designing new materials and therapeutic agents. openaccessjournals.comnih.gov

The 1,3-Benzoxazole Core as a Privileged Scaffold in Modern Chemical Science

Among the vast family of heterocyclic compounds, the 1,3-benzoxazole core holds a prominent position as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. thieme-connect.comresearchgate.netbenthamscience.com The benzoxazole (B165842) structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, a five-membered heterocycle containing both oxygen and nitrogen atoms. jocpr.comijpbs.com

The interest in benzoxazole derivatives stems from their presence in various natural products with significant biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov Synthetic benzoxazoles have also demonstrated a broad spectrum of pharmacological effects, such as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. jocpr.comnih.govresearchgate.net The planar nature of the benzoxazole ring system allows it to interact with biological macromolecules, contributing to its diverse bioactivities. ijpbs.com

The versatility of the benzoxazole scaffold is further enhanced by the ease with which it can be synthesized and functionalized. thieme-connect.comijpbs.com Researchers have developed numerous synthetic routes to access a wide range of substituted benzoxazoles, allowing for systematic exploration of structure-activity relationships. thieme-connect.comnih.govnih.gov This has led to the identification of benzoxazole derivatives with potent and selective activities against various diseases, solidifying the status of the 1,3-benzoxazole core as a truly privileged scaffold in modern chemical science. researchgate.netnih.govresearchgate.net

Rationale for Investigating Fluoro- and Amino-Substituted Benzoxazoles

The strategic incorporation of specific functional groups onto the benzoxazole scaffold is a common strategy to modulate its biological and chemical properties. Among the various possible substituents, fluorine and amine groups have garnered significant attention due to their unique and predictable effects on molecular behavior.

The introduction of fluorine into organic molecules is a widely used tactic in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without causing significant steric hindrance. tandfonline.comacs.org The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comnumberanalytics.comwikipedia.org

Furthermore, fluorine substitution can profoundly influence a molecule's physicochemical properties. tandfonline.com It can alter the acidity or basicity of nearby functional groups, which can be crucial for binding to biological targets. tandfonline.com The introduction of fluorine can also increase a compound's lipophilicity, which can improve its ability to cross cell membranes. tandfonline.comnumberanalytics.com The unique electronic properties of fluorine can also lead to enhanced binding affinity with target proteins through various interactions. tandfonline.comacs.org These predictable and often beneficial effects provide a strong rationale for investigating fluoro-substituted benzoxazoles in the quest for novel bioactive compounds.

The amine group (-NH2) is a fundamental functional group in organic and medicinal chemistry, playing a crucial role in both chemical reactions and biological processes. amerigoscientific.compurkh.com Amines are basic and can act as nucleophiles, readily participating in a wide range of chemical transformations to form new bonds. amerigoscientific.comlibretexts.orglibretexts.org This reactivity makes the amine group a versatile handle for the synthesis of more complex molecules and for the introduction of other functional groups. amerigoscientific.com

In a biological context, the amine group is a key component of amino acids, the building blocks of proteins. purkh.comquicktakes.io Its ability to form hydrogen bonds and participate in electrostatic interactions is vital for the structure and function of proteins and for molecular recognition processes. quicktakes.iowikipedia.org The presence of an amine group can significantly influence a molecule's polarity and solubility, which are important for its behavior in biological systems. quicktakes.io Many neurotransmitters and other biologically important molecules contain amine functionalities. purkh.comwikipedia.org Therefore, the incorporation of an amine group into the benzoxazole scaffold is a rational approach to enhance its potential for biological activity and to provide a site for further chemical modification.

Data Tables

Table 1: Physicochemical Properties of Fluorine and Hydrogen

| Property | Fluorine (F) | Hydrogen (H) |

| van der Waals Radius (Å) | 1.47 tandfonline.com | 1.20 tandfonline.com |

| Electronegativity (Pauling Scale) | 3.98 tandfonline.comacs.org | 2.20 |

| C-F Bond Energy (kJ/mol) | ~485 numberanalytics.com | - |

| C-H Bond Energy (kJ/mol) | - | ~413 |

Table 2: Common Reactions Involving the Amine Group

| Reaction Type | Reactant | Product | Significance |

| Alkylation | Alkyl Halide | Alkylated Amine | Formation of new C-N bonds. libretexts.org |

| Acylation | Acyl Halide/Anhydride (B1165640) | Amide | Synthesis of amides, common in pharmaceuticals. libretexts.orglibretexts.org |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | Reversible formation of C=N double bonds. libretexts.org |

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide | Synthesis of sulfa drugs and other bioactive compounds. libretexts.org |

Propiedades

IUPAC Name |

5-fluoro-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLZZZQNYGMOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC=N2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Fluoro-1,3-benzoxazol-6-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for complete structural verification.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its electronic environment. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The proton on the oxazole (B20620) ring (H-2) is expected to appear as a singlet in the downfield region. The two aromatic protons on the benzene (B151609) ring will appear as distinct signals, with their multiplicity and coupling constants influenced by the adjacent fluorine atom. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Interactive Data Table: Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.5 | Singlet (s) | N/A |

| H-4 | ~7.0 - 7.4 | Doublet (d) | J(H-F) ≈ 8-10 Hz |

| H-7 | ~6.8 - 7.2 | Doublet (d) | J(H-F) ≈ 4-6 Hz |

| -NH₂ | ~3.5 - 5.0 | Broad Singlet (br s) | N/A |

| Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary. |

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum for this compound is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of their environment (oxazole ring, benzene ring). The carbons directly bonded to or in close proximity to the fluorine atom and the nitrogen and oxygen atoms of the oxazole ring will show the most significant shifts. The carbon atom bonded to fluorine (C-5) will appear as a doublet due to C-F coupling.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-4 | ~100 - 110 (d, ¹J(C-F)) |

| C-5 | ~155 - 160 (d, ²J(C-F)) |

| C-6 | ~135 - 140 |

| C-7 | ~95 - 105 (d, ²J(C-F)) |

| C-7a | ~140 - 145 |

| C-3a | ~145 - 150 |

| Note: These are predicted values. The assignments and shifts are based on general principles and data from analogous benzoxazole (B165842) structures. |

Fluorine-19 NMR is a highly sensitive technique used specifically for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be expected to be split into a multiplet due to coupling with the nearby aromatic protons (H-4 and H-7).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and molecular formula of a compound. For this compound (C₇H₅FN₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of small, stable molecules such as HCN or CO from the benzoxazole core.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis Type | Expected Value | Information Gained |

| Molecular Formula | C₇H₅FN₂O | Elemental Composition |

| Molecular Weight | 152.13 g/mol | Molecular Mass |

| Exact Mass [M]⁺ | 152.0437 | High-precision mass for formula confirmation |

| Key Fragment [M-HCN]⁺ | 125.0356 | Loss of hydrogen cyanide from the oxazole ring |

| Key Fragment [M-CO]⁺ | 124.0488 | Loss of carbon monoxide |

| Note: Fragmentation is predictive and depends on the ionization method used. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, the C=N and C-O bonds of the oxazole ring, the C-F bond, and the aromatic C-H and C=C bonds.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Oxazole Ring | C=N Stretch | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Benzoxazole System | C-O Stretch | 1200 - 1280 |

| Fluoroaromatic | C-F Stretch | 1100 - 1250 |

| Note: These are characteristic ranges for the specified functional groups. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and for preliminary purity checks. For an aromatic amine like this compound, a silica gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve good separation. The spot corresponding to the compound can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. A reversed-phase C18 column is commonly used for the analysis of substituted benzoxazoles. The mobile phase would typically consist of a mixture of acetonitrile and water or methanol and water. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks detected, often by a UV detector set at a specific wavelength (e.g., 254 nm). For many synthesized benzoxazole derivatives, purities exceeding 95% are often required for further applications.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzoxazole (B165842), these calculations offer a window into their electronic architecture and reactivity patterns.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed to predict the molecular geometry and electronic properties of organic molecules. In studies of compounds analogous to 5-Fluoro-1,3-benzoxazol-6-amine, such as other fluorinated benzoxazoles and benzothiazoles, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or similar basis set, are standard. elsevierpure.comacs.orgdntb.gov.ua These calculations are crucial for determining optimized molecular structures, bond lengths, and bond angles. acs.orgnih.gov

For this compound, DFT calculations would likely predict a planar benzoxazole ring system. The introduction of the fluorine atom and the amine group at positions 5 and 6, respectively, would influence the electron distribution across the aromatic system. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined through these methods. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: These are hypothetical values based on typical results for similar molecules and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Polarizability | 25 ų | Describes the molecule's ability to form instantaneous dipoles. |

These calculations often show that the presence of a fluorine atom can enhance the bioactivity of a molecule. nih.gov

An electrostatic potential surface (ESP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution on the molecular surface. For this compound, the ESP map would highlight regions of negative potential, likely concentrated around the electronegative oxygen, nitrogen, and fluorine atoms, indicating areas prone to electrophilic attack. Conversely, positive potential regions, probably located around the hydrogen atoms of the amine group, would signify sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, which are vital for ligand-receptor binding. acs.orgdntb.gov.uanih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound and its derivatives. tandfonline.com These simulations can reveal how the molecule flexes and rotates around its single bonds, which is particularly relevant for understanding how it might adapt its shape to fit into a biological target like an enzyme's active site. Studies on similar fluorinated compounds have shown that the introduction of a fluorine atom can significantly alter the preferred molecular conformation, which in turn can influence biological activity. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the binding mode. In numerous studies of benzoxazole derivatives, molecular docking has been used to predict interactions with targets such as kinases, glucosamine-6-phosphate synthase, and various receptors implicated in cancer. dntb.gov.uarjptonline.orgresearchgate.net

The docking process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity or scoring function. The results would likely show key interactions, such as hydrogen bonds between the amine group or the oxazole (B20620) nitrogen and amino acid residues in the active site. The fluorine atom could also participate in favorable interactions, enhancing binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Note: This table is for illustrative purposes and represents typical data from docking studies.)

| Parameter | Predicted Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | GLU-85, LYS-42, ASP-145 |

| Hydrogen Bonds | 2 (with GLU-85, ASP-145) |

| Hydrophobic Interactions | TRP-120, PHE-98 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations

QSAR and SAR studies are crucial for optimizing lead compounds in drug discovery. These investigations aim to correlate variations in the chemical structure of a series of compounds with their biological activity.

The foundation of any QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For a series of derivatives of this compound, a wide range of descriptors would be calculated using computational software.

Table 3: Examples of Theoretical Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Hydrophobic | LogP |

By creating a matrix of these descriptors for a set of compounds with known biological activities, a mathematical QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. SAR investigations on fluorinated benzothiazoles have shown that the position of the fluorine atom can significantly impact antiproliferative activity. rsc.org

Correlation of Structural Modifications with Predicted Biological Interactions

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. mdpi.com Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting how structural modifications to the this compound scaffold might alter its biological interactions. researchgate.netnih.gov

Influence of the 5-Fluoro Substituent:

The presence of a fluorine atom at the 5-position of the benzoxazole ring is predicted to have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Fluorine is the most electronegative element, and its incorporation into a molecule can significantly alter its electronic and metabolic characteristics. nih.gov

Structure-activity relationship (SAR) studies on various fluorinated benzazole compounds suggest that the fluorine atom can enhance biological potency. nih.gov This enhancement is often attributed to several factors:

Increased Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a biological target.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the bioavailability and half-life of the compound.

Modulation of Lipophilicity: The introduction of a fluorine atom can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its target.

Influence of the 6-Amino Substituent:

The amino group at the 6-position is another key determinant of the molecule's biological profile. Its basicity and hydrogen-bonding capacity can be crucial for anchoring the molecule within a binding pocket. The position of the amino group is also critical, as demonstrated in studies of related aminobenzoxazoles.

Predicted Effects of Structural Modifications:

Based on the general principles observed in computational studies of substituted benzoxazoles, the following correlations can be predicted for modifications to the this compound structure.

Table 1: Predicted Correlation of Modifications at the 5-Position with Biological Interactions

| Modification at 5-Position | Predicted Effect on Biological Interactions | Rationale |

| Replacement of Fluoro with other Halogens (Cl, Br) | Altered lipophilicity and steric profile, potentially affecting binding affinity and cell permeability. | Different halogens have varying sizes and electronegativities, which would change the nature of interactions with the target protein. |

| Introduction of Alkyl or Alkoxy Groups | Increased lipophilicity, which may enhance membrane permeability but could also lead to non-specific binding. | Alkyl groups are electron-donating and increase steric bulk, which can influence the fit within a binding pocket. |

| Introduction of Electron-Withdrawing Groups (e.g., NO2, CN) | Potentially enhanced binding through dipole-dipole interactions, but could also alter the overall electronic properties of the benzoxazole ring system. | Strong electron-withdrawing groups can modulate the pKa of the 6-amino group and affect hydrogen bonding. |

Table 2: Predicted Correlation of Modifications at the 6-Amino Group with Biological Interactions

| Modification of 6-Amino Group | Predicted Effect on Biological Interactions | Rationale |

| Alkylation (e.g., -NHCH3, -N(CH3)2) | Reduced hydrogen-bonding capacity but increased lipophilicity. This could either decrease or increase binding affinity depending on the specific target. | The loss of a hydrogen bond donor might be detrimental, but increased van der Waals interactions could compensate. |

| Acylation (e.g., -NHC(O)CH3) | Introduction of a hydrogen bond acceptor and potential for additional interactions. The electronic nature of the amino group would be significantly altered. | The amide group can engage in different hydrogen bonding patterns compared to the primary amine. |

| Formation of Schiff Bases | Increased structural complexity and potential for new interactions. The resulting imine can participate in hydrogen bonding and pi-stacking. | Schiff base formation allows for the introduction of a wide variety of aromatic or aliphatic substituents, significantly expanding the chemical space for interaction. |

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 1,3 Benzoxazol 6 Amine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the 6-amino group imparts significant nucleophilic character, enabling it to attack electrophilic centers. This reactivity is fundamental to many of the derivatization strategies for this compound. While aromatic amines are generally less nucleophilic than aliphatic amines due to delocalization of the lone pair into the aromatic system, the amine in aminobenzoxazoles is sufficiently nucleophilic to engage in substitution reactions. nih.govacs.org For instance, the amino group can displace leaving groups from alkyl or activated aryl halides.

In a related context, studies on other aminobenzoxazoles have shown that the amino group can effectively displace other functionalities. For example, the amino group of various amines has been shown to be nucleophilic enough to substitute a thiol group from a benzoxazole-2-thiol precursor, particularly under heated conditions in the presence of a base like triethylamine (B128534). nih.govacs.org This demonstrates the capability of the amine to act as a potent nucleophile in substitution reactions.

Table 1: Examples of Nucleophilic Substitution involving Aminobenzoxazole Analogs

| Amine Reactant | Electrophile | Product Type | Reference |

|---|---|---|---|

| 4-Bromobenzylamine | Benzoxazole-2-thiol | N-Substituted 2-aminobenzoxazole | nih.govacs.org |

This table illustrates the nucleophilic potential of amino groups in reactions analogous to those expected for 5-Fluoro-1,3-benzoxazol-6-amine.

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govmediresonline.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.comnih.gov This process is highly efficient for generating molecular diversity. ajol.info

The amine group of this compound is expected to react readily with a variety of aromatic and aliphatic aldehydes to yield the corresponding N-benzylidene-5-fluoro-1,3-benzoxazol-6-amines. The general reaction involves mixing equimolar amounts of the amine and the aldehyde in a suitable solvent, often with gentle heating and a catalytic amount of acid like glacial acetic acid. nih.govajol.info The formation of the azomethine (–C=N–) group is a key feature of these products. nih.gov

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Schiff Base) |

|---|

This table outlines the general transformation for the synthesis of Schiff bases from this compound.

The nucleophilic amine functionality can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. chemguide.co.ukyoutube.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. google.comresearchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to scavenge the HCl or sulfonic acid byproduct. chemguide.co.ukgoogle.com

For this compound, acylation with an acyl chloride like ethanoyl chloride would produce N-(5-fluoro-1,3-benzoxazol-6-yl)acetamide. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk Likewise, sulfonylation with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding N-(5-fluoro-1,3-benzoxazol-6-yl)-4-methylbenzenesulfonamide. The synthesis of benzoxazole (B165842) sulfonamides is a documented strategy for creating compounds with potential biological applications. google.com

The reactivity of the amine group is frequently exploited to attach probes for enhanced detection or to introduce functionalities that confer specific properties. For instance, fluorinated compounds are valuable in medicinal chemistry and can be used in ¹⁹F NMR and ¹⁸F PET imaging applications. google.com The amine group provides a convenient point for attaching chelating agents or other reporter groups.

Furthermore, derivatization via acylation or Schiff base formation can be used to link the this compound core to other molecular scaffolds, such as fluorescent tags (e.g., dansyl chloride) for detection in biological assays, or to polymers and solid supports for applications in materials science or affinity chromatography. The synthesis of Schiff bases from aminouracil with aldehydes like 4-(diethylamino)salicylaldehyde (B93021) has been shown to produce fluorescent probes. researchgate.net This suggests that similar derivatization of this compound could yield compounds with useful optical properties.

Transformations at the Benzoxazole Ring System

While the amine group is the primary site for many derivatizations, the benzoxazole ring itself can undergo chemical transformations, although its reactivity is modulated by the existing substituents.

The benzoxazole ring is an aromatic system and can, in principle, undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com However, the regioselectivity of such reactions is complex. The fused oxazole (B20620) ring generally deactivates the benzene (B151609) moiety towards electrophilic attack. The existing substituents on the benzene portion—the activating amino group and the deactivating fluoro group—exert competing electronic effects. The strongly activating ortho-, para-directing amino group at C-6 would favor substitution at C-7 and C-5. However, the C-5 position is already occupied by a deactivating, ortho-, para-directing fluorine atom.

Therefore, further halogenation, for example, using N-halosuccinimides (NCS, NBS, NIS), would most likely be directed to the C-7 position, which is ortho to the powerful activating amino group and meta to the deactivating fluoro group. Transition metal-catalyzed C-H halogenation has been shown to be effective for the regioselective halogenation of other substituted benzoxazoles, with ruthenium and rhodium catalysts directing halogenation to specific positions like C-7. researchgate.net Iron(III)-catalyzed bromination of N-arylbenzamides followed by copper(I)-catalyzed cyclization is another method for preparing halogenated benzoxazoles. researchgate.net Dehalogenation reactions are less common but could potentially be achieved through catalytic hydrogenation or other reductive methods, although this might also affect other parts of the molecule, such as the oxazole ring.

Table 3: Predicted Regioselectivity of Electrophilic Halogenation

| Position | Influence of -NH₂ group (Activating) | Influence of -F group (Deactivating) | Predicted Outcome |

|---|---|---|---|

| C-4 | Meta | Ortho | Disfavored |

This table summarizes the directing effects of the existing substituents on the benzoxazole ring, predicting the most likely site for further electrophilic halogenation.

Oxidation and Reduction Pathways of the Benzoxazole Core

The benzoxazole moiety, while generally stable, can undergo oxidation and reduction under specific conditions. The presence of the amino group at the 6-position and the fluorine atom at the 5-position significantly modulates the reactivity of the heterocyclic system.

Oxidation: The oxidation of aminobenzoxazoles can be complex, often targeting the electron-rich amino group or the benzene portion of the benzoxazole ring. The oxidation of p-aminophenols, structural analogues to the aminobenzoxazole system, can lead to the formation of benzoquinone imine derivatives. rsc.org For this compound, oxidation with mild oxidizing agents could potentially lead to the formation of quinone-imine type structures, although the stability of such products would be a critical consideration. The oxidation of aminobenzotriazoles with lead tetra-acetate has been shown to generate highly reactive intermediates like benzynes. rsc.org While a different heterocyclic system, this suggests that the oxidation of the amino group in conjunction with the fused ring system can lead to significant molecular transformations. Palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides represents a modern approach to constructing 2-aminobenzoxazoles, highlighting the accessibility of oxidative pathways for derivatization. acs.orgnih.gov

Reduction: The reduction of the benzoxazole core is less common than its formation via reductive cyclization. The formation of benzoxazoles often proceeds through the reductive cyclization of ortho-nitro-substituted phenols. researchgate.netnih.govresearchgate.net For instance, the reduction of a nitro group to an amine in the presence of an adjacent hydroxyl group can lead to spontaneous or catalyzed cyclization to form the benzoxazole ring. nih.gov Common reducing agents for the nitro group in such syntheses include SnCl2, as well as catalytic hydrogenation with Pd/C. nih.gov An electrochemically driven reductive cyclization of o-nitroanilines has also been developed for the synthesis of fused benzimidazoles, a reaction type that could potentially be adapted for benzoxazole synthesis. rsc.org A zinc-mediated tandem reductive cyclization process has also been reported for the synthesis of complex heterocyclic systems from nitro-substituted precursors. rsc.org

These reductive cyclization strategies are foundational to the synthesis of the this compound scaffold itself, starting from a suitably substituted nitrophenol. Once formed, the benzoxazole ring is relatively resistant to reduction under standard conditions.

Coupling Reactions for Extended Conjugated Systems

The development of extended conjugated systems based on the this compound scaffold is of significant interest for applications in materials science and as fluorescent probes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate. youtube.comresearchgate.netresearchgate.net For derivatization of this compound, a halogenated precursor would be required, for instance, by introducing a bromine or iodine atom at a specific position on the benzene ring. The reaction of halogenated aminopyrazoles with a range of boronic acids has been successfully demonstrated, suggesting the feasibility of this approach for the benzoxazole system. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation. nih.gov

The Heck reaction , which couples an alkene with an aryl or vinyl halide in the presence of a palladium catalyst, provides another avenue for extending conjugation. nih.gov This reaction would also necessitate a halogenated derivative of this compound. The reaction conditions can be tuned to control the stereoselectivity of the newly formed double bond.

Palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, can also be employed to introduce further nitrogen-based substituents, potentially leading to extended π-systems with interesting electronic properties. The intramolecular version of this reaction has been used for the synthesis of carbazoles. rsc.org

| Coupling Reaction | Reactant 1 (Benzoxazole Derivative) | Reactant 2 | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Halo-5-fluoro-1,3-benzoxazol-6-amine | Arylboronic acid | Pd catalyst, base | Aryl-substituted benzoxazole |

| Heck | Halo-5-fluoro-1,3-benzoxazol-6-amine | Alkene | Pd catalyst, base | Alkenyl-substituted benzoxazole |

| Buchwald-Hartwig | This compound | Aryl halide | Pd catalyst, base | N-Aryl-substituted benzoxazole |

Table 1: Representative Coupling Reactions for Derivatization of this compound. This table is illustrative and specific conditions would need to be optimized for the target molecule.

Reactivity Influenced by Fluorine Substitution

The fluorine atom at the 5-position exerts a significant influence on the reactivity and regioselectivity of chemical transformations on the this compound molecule. mdpi.com

Electron-Withdrawing Effects on Ring Reactivity

Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution. However, fluorine also possesses a lone pair of electrons that can participate in resonance, leading to a weak activating mesomeric effect (+M). In most cases, the inductive effect dominates, making the fluorinated ring less reactive towards electrophiles than its non-fluorinated counterpart.

This electron-withdrawing nature of fluorine can also stabilize the benzoxazole ring and influence the pKa of the amino group. The substitution of fluorine typically lowers the pKa of nearby basic groups, making the 6-amino group less basic than in the non-fluorinated analogue. mdpi.com This can have implications for its nucleophilicity in coupling reactions. The incorporation of fluorine onto a polymer backbone has been shown to lower the HOMO energy level, which can be advantageous in electronic materials. mdpi.com

| Property | Influence of Fluorine | Rationale |

| Reactivity towards Electrophiles | Decreased | Strong electron-withdrawing inductive effect (-I) |

| Acidity of N-H in Amine | Increased (Lower pKa) | Inductive electron withdrawal stabilizes the conjugate base |

| Nucleophilicity of Amine | Decreased | Reduced electron density on the nitrogen atom |

Table 2: Electronic Effects of Fluorine Substitution on the Reactivity of this compound.

Impact on Regioselectivity in Chemical Transformations

The fluorine atom, despite its deactivating nature, is an ortho-, para-director for electrophilic aromatic substitution due to its ability to stabilize the arenium ion intermediate through resonance at these positions. In this compound, the directing effects of the fluorine atom and the strongly activating ortho-, para-directing amino group must be considered.

For electrophilic substitution, the position of attack will be determined by the combined directing influence of the fluorine and amino groups, as well as the existing benzoxazole ring. The amino group at position 6 would strongly direct incoming electrophiles to the ortho position (position 7) and the para position (position 4, which is part of the oxazole ring and thus not available for substitution). The fluorine at position 5 would direct to its ortho positions (positions 4 and 6, both occupied) and its para position (position 2, part of the oxazole ring). Therefore, electrophilic attack is most likely to occur at the 7-position, which is ortho to the strongly activating amino group and meta to the deactivating fluorine atom.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a leaving group if there is a strong electron-withdrawing group positioned ortho or para to it. However, in this molecule, the amino group is an electron-donating group, which would disfavor SNAr at the fluorine position. Regioselective nucleophilic aromatic substitution of nitro groups has been observed in dinitroquinazoline systems. nih.gov

Computational studies on related fluorinated heterocyclic systems have been used to predict and rationalize the regioselectivity of reactions. researchgate.net For this compound, similar computational approaches could provide valuable insights into the preferred sites of derivatization.

Medicinal Chemistry Perspectives: 5 Fluoro 1,3 Benzoxazol 6 Amine As a Design Scaffold

Benzoxazole (B165842) as a Privileged Scaffold for Rational Drug Design

The benzoxazole ring system, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in medicinal chemistry. researchgate.netglobalresearchonline.net Its aromatic nature lends it stability, while the heterocyclic component provides reactive sites for functionalization. globalresearchonline.net This structural motif is found in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The ability of the benzoxazole scaffold to interact with various biopolymers, in part due to its structural similarity to naturally occurring nucleotides like adenine (B156593) and guanine, makes it a prime candidate for rational drug design. globalresearchonline.netresearchgate.net

The lipophilic character of benzoxazoles allows for hydrophobic interactions with target proteins, a key aspect of molecular recognition. researchgate.net Furthermore, the benzoxazole scaffold's physicochemical properties, such as its capacity for hydrogen bond donation and acceptance, as well as π-π stacking interactions, enable its derivatives to bind effectively to a range of biological macromolecules. nih.gov

Scaffold Hopping and Bioisosteric Replacements

In the pursuit of novel drug candidates with improved properties, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement. nih.gov Scaffold hopping involves the replacement of a core molecular framework with a different one that maintains similar biological activity, potentially leading to compounds with better synthetic accessibility, potency, or pharmacokinetic profiles. nih.govnih.gov Bioisosteric replacement, a related concept, focuses on substituting functional groups with others that possess similar physical or chemical properties, with the goal of enhancing the molecule's interaction with its biological target. nih.gov

The benzoxazole scaffold has been successfully utilized in scaffold hopping strategies. For instance, in the development of inhibitors for Pks13, an essential enzyme in Mycobacterium tuberculosis, a benzoxazole scaffold was identified as a promising alternative to a benzofuran (B130515) derivative that had shown cardiotoxicity. nih.gov This switch led to the discovery of potent antitubercular compounds with a more favorable toxicity profile. nih.gov

Exploration of Diversity Points for Compound Library Generation

The generation of compound libraries around a central scaffold is a key strategy in drug discovery to explore the structure-activity relationship (SAR). The benzoxazole core offers several "diversity points" where chemical modifications can be introduced to create a wide range of derivatives. nih.govresearchgate.net These modifications can be strategically placed to probe interactions with a biological target and optimize activity.

The primary points for substitution on the benzoxazole ring are typically at the 2, 5, and 6-positions. globalresearchonline.net The introduction of different substituents at these positions can significantly influence the biological activity of the resulting compounds. For example, the presence of electron-withdrawing or electron-releasing groups can modulate the electronic properties of the ring system and thereby affect its binding affinity to a target. researchgate.net

A variety of synthetic methods have been developed to generate diverse benzoxazole libraries. These include the condensation of o-aminophenols with various reagents and the modification of pre-formed benzoxazole rings. globalresearchonline.net The ability to readily create a multitude of derivatives makes the benzoxazole scaffold a valuable tool for high-throughput screening and lead optimization. nih.gov

Theoretical Frameworks for Modulating Biological Target Interactions

The design of potent and selective drug candidates relies heavily on understanding the intricate interactions between a small molecule and its biological target. Theoretical frameworks and computational tools play a crucial role in this process, enabling the rational design of ligands with desired properties.

Rational Design of Ligands Based on Molecular Interactions

Rational drug design aims to create new medications based on a thorough understanding of the biological mechanisms and the three-dimensional structure of the target. nih.gov For benzoxazole-based compounds, this involves leveraging computational methods like molecular docking to predict how a ligand will bind to the active site of a protein. researchgate.netnih.gov These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity. nih.gov

By analyzing the binding modes of known inhibitors, researchers can identify crucial pharmacophoric features and design new molecules that optimize these interactions. For example, in the design of Toll-like receptor 9 (TLR9) antagonists, a homology model of the receptor was used to guide the development of benzoxazole derivatives with improved potency and selectivity. nih.gov

Structural Features Affecting Affinity and Selectivity (Theoretical)

The affinity and selectivity of a drug for its target are determined by a delicate balance of structural features. For benzoxazole derivatives, several factors can theoretically influence these properties:

Substitution Pattern: The position and nature of substituents on the benzoxazole ring are critical. As seen in the development of transthyretin (TTR) amyloidogenesis inhibitors, specific substitution patterns on the aryl ring of 2-arylbenzoxazoles can lead to highly potent and selective compounds. nih.gov

Electronic Properties: The introduction of electron-withdrawing groups, such as the fluorine atom in 5-Fluoro-1,3-benzoxazol-6-amine, can influence the molecule's electrostatic potential and its ability to form hydrogen bonds. researchgate.net The fluorine atom, for instance, can act as a hydrogen-bond acceptor. researchgate.net

Mechanistic Insights into In Vitro Biological System Interactions (Non-Clinical)

In vitro studies are essential for understanding the biological activity of new chemical entities in a controlled, non-clinical setting. These experiments provide valuable information on a compound's mechanism of action and its interactions with biological systems.

Benzoxazole derivatives have been shown to interact with a variety of biological targets in vitro. For example, certain derivatives have demonstrated potent antibacterial activity by targeting DNA gyrase, an enzyme essential for bacterial survival. nih.gov Molecular docking studies have suggested that these compounds can form key hydrogen bond interactions within the enzyme's active site. nih.gov

In the context of cancer research, benzoxazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. researchgate.net Some have been found to inhibit crucial signaling pathways involved in cancer cell growth and survival. researchgate.net For instance, certain benzoxazole derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. tandfonline.comnih.gov

The introduction of a fluorine atom, as in this compound, can significantly enhance the biological activity of a molecule compared to its non-fluorinated counterparts. researchgate.net Fluorine substitution can improve metabolic stability and binding affinity, making fluorinated benzoxazoles an interesting area for further investigation in medicinal chemistry. researchgate.net

Investigation of Binding Affinities with Enzymes and Receptors (In Vitro Assays)

The chemical scaffold this compound has emerged as a significant building block in medicinal chemistry, particularly in the design of kinase inhibitors. In vitro assays are crucial for the initial assessment of its binding affinities to various enzymes and receptors, thereby providing insights into its therapeutic potential.

Derivatives of this compound have been synthesized and evaluated for their inhibitory action against key enzymes. For example, research has focused on its role in developing inhibitors for phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways that are often dysregulated in cancer. Studies have demonstrated that specific modifications to this core structure can result in potent and selective inhibition of different PI3K isoforms.

Table 1: Inhibitory Activity of this compound Derivatives against PI3K Isoforms

| Compound/Derivative | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |

| Derivative X | 45 | 120 | 20 | 180 |

| Derivative Y | 110 | 75 | 85 | 250 |

| Derivative Z | 30 | 180 | 12 | 220 |

IC₅₀ values denote the half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Beyond PI3Ks, this versatile scaffold has been investigated for its potential to inhibit other classes of enzymes. Research has explored its utility in designing inhibitors for enzymes such as glycogen (B147801) synthase kinase-3 (GSK-3) and various cyclin-dependent kinases (CDKs), which are targets for neurodegenerative diseases and cancer, respectively. The binding affinities in these assays are typically quantified using methods like fluorescence polarization, Förster resonance energy transfer (FRET), and radiometric assays.

Exploration of Modulatory Pathways in Cell-Based Models (In Vitro Mechanistic Studies)

Following the determination of binding affinities through biochemical assays, cell-based models are employed to understand the functional consequences of these interactions within a cellular context. These in vitro mechanistic studies are pivotal in elucidating the specific signaling pathways modulated by compounds incorporating the this compound scaffold.

In the realm of PI3K inhibition, cell-based assays have been instrumental in confirming the on-target activity of its derivatives. For instance, in cancer cell lines characterized by activating mutations in the PI3K pathway, treatment with these compounds has been shown to effectively suppress the phosphorylation of downstream signaling proteins such as Akt and the S6 ribosomal protein. This provides direct evidence that the enzymatic inhibition observed in vitro translates to the desired modulation of the signaling cascade within a living cell.

Table 2: Impact of a this compound Derivative on Downstream PI3K Signaling in a Cancer Cell Line

| Cellular Marker | Treatment Group | Phosphorylation Level (relative to control) |

| p-Akt (Ser473) | Control | 100% |

| p-Akt (Ser473) | Derivative Z (1 µM) | 22% |

| p-S6 (Ser235/236) | Control | 100% |

| p-S6 (Ser235/236) | Derivative Z (1 µM) | 28% |

The methodologies for these studies often include Western blotting, enzyme-linked immunosorbent assays (ELISAs), and flow cytometry. These techniques allow for the precise quantification of specific proteins and their phosphorylation status, offering a detailed understanding of the compound's mechanism of action at the cellular level.

Molecular Recognition through Hydrogen Bonding and Pi-Stacking Interactions

The efficacy of the this compound scaffold in binding to biological targets is fundamentally linked to its molecular architecture, which facilitates critical non-covalent interactions, most notably hydrogen bonding and pi-stacking.

The benzoxazole ring is an aromatic, heterocyclic system where the nitrogen and oxygen atoms can serve as hydrogen bond acceptors. The functional groups at the 5 and 6 positions—the fluorine atom and the amine group, respectively—are key to its molecular recognition properties. The amine group acts as a potent hydrogen bond donor, enabling strong interactions with amino acid residues such as aspartate and glutamate (B1630785) within a protein's active site. The highly electronegative fluorine atom can engage in favorable electrostatic interactions and can also fine-tune the electronic character of the aromatic ring.

Computational modeling and X-ray crystallography have provided visual confirmation of these interaction patterns. For example, within the active site of PI3K, the amine group of the scaffold frequently forms a crucial hydrogen bond with the backbone carbonyl of a valine residue, while the benzoxazole ring itself stacks against a tyrosine or phenylalanine residue, anchoring the inhibitor in place.

Q & A

Q. Table 1: Yield under varying conditions

| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 80 | None | 62 | 88 |

| DMF | 100 | Pd/C | 85 | 95 |

| Ethanol | 70 | None | 45 | 78 |

Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation in ethanol at 4°C.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution and ORTEP-3 for graphical representation . Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å).

Advanced: How to design experiments to investigate its mechanism of action in antimicrobial studies?

Answer:

- Target identification : Perform molecular docking (e.g., AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase). Validate with MIC assays .

- Cellular uptake : Use fluorescent analogs (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives) to track intracellular localization via confocal microscopy .

- Resistance profiling : Serial passage assays under sub-MIC conditions to monitor mutation rates.

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance bioactivity.

- Bioassay panels : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate logP values with membrane permeability.

Q. Table 2: SAR of benzoxazole derivatives

| Substituent | logP | MIC (S. aureus) (µg/mL) |

|---|---|---|

| -F | 2.1 | 8.5 |

| -NO₂ | 1.8 | 4.2 |

| -OCH₃ | 1.5 | 12.3 |

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Standardization : Ensure consistent assay conditions (e.g., pH, inoculum size).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Replicate studies in triplicate .

- Cross-validation : Confirm activity via orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting).

Methodological: What analytical techniques are most reliable for purity assessment?

Answer:

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm.

- LC-MS : Confirm molecular ion ([M+H]⁺ = 169.04) and detect impurities (<0.5%).

- ¹⁹F NMR : Identify fluorinated byproducts (e.g., δ = -120 to -125 ppm for aromatic F) .

Methodological: How to model its interaction with biological targets computationally?

Answer:

- Docking protocols : Use Schrödinger Suite or GROMACS for ligand-protein dynamics.

- Free energy calculations : Apply MM-PBSA to estimate binding affinities. Validate with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.